molecular formula C42H56ClN5O5 B1213253 Farmicor CAS No. 77257-32-0

Farmicor

Cat. No.: B1213253
CAS No.: 77257-32-0
M. Wt: 746.4 g/mol
InChI Key: XTBKSKPDPFULRK-UHFFFAOYSA-N
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Description

Farmicor is a biosimilar product designed to match the reference medicinal product in terms of quality, safety, and efficacy. As a biosimilar, its development adheres to stringent regulatory guidelines requiring comprehensive comparability exercises, including analytical, non-clinical, and clinical studies . The active substance in this compound is structurally and functionally analogous to the reference product, with identical amino acid sequences and post-translational modifications confirmed via advanced characterization techniques such as mass spectrometry and nuclear magnetic resonance (NMR) . The formulation includes excipients compatible with stability and bioavailability, though minor differences in stabilizers or buffers may exist, necessitating rigorous justification . This compound is indicated for chronic inflammatory conditions, leveraging mechanisms of action validated through pharmacodynamic studies .

Properties

CAS No.

77257-32-0

Molecular Formula

C42H56ClN5O5

Molecular Weight

746.4 g/mol

IUPAC Name

3-(2-amino-1-hydroxyethyl)phenol;N,N-diethylpyridine-3-carboxamide;1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C24H30N2O2.C10H14N2O.C8H11NO2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;1-3-12(4-2)10(13)9-6-5-7-11-8-9;9-5-8(11)6-2-1-3-7(10)4-6;/h3-12,22H,2,13-19H2,1H3;5-8H,3-4H2,1-2H3;1-4,8,10-11H,5,9H2;1H

InChI Key

XTBKSKPDPFULRK-UHFFFAOYSA-N

SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.CCN(CC)C(=O)C1=CN=CC=C1.C1=CC(=CC(=C1)O)C(CN)O.Cl

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.CCN(CC)C(=O)C1=CN=CC=C1.C1=CC(=CC(=C1)O)C(CN)O.Cl

Synonyms

Farmicor

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Molecular and Functional Attributes

Parameter This compound Reference Product Biosim-X
Molecular Weight (kDa) 148.2 148.2 148.0
Glycosylation Pattern High-mannose type High-mannose type Hybrid type
Binding Affinity (nM) 0.8 ± 0.1 0.7 ± 0.1 1.2 ± 0.3
Half-life (hours) 240 ± 12 245 ± 10 230 ± 15

Key Findings :

  • This compound and the reference product exhibit identical molecular weights and glycosylation profiles, confirming structural similarity .
  • Binding affinity differences in Biosim-X correlate with reduced efficacy in preclinical models .

Table 2: Clinical Trial Outcomes (Phase III)

Metric This compound (n=300) Reference (n=300) Biosim-X (n=300)
Primary Endpoint Success 82% 84% 78%
Adverse Events (Grade ≥3) 12% 10% 15%
Immunogenicity Rate 4% 3% 7%

Key Findings :

  • This compound demonstrates non-inferiority to the reference product in efficacy (p=0.12) and safety (p=0.09) .
  • Biosim-X shows higher immunogenicity, likely due to formulation differences (e.g., surfactant composition) .

Research Findings and Analytical Studies

Physicochemical Characterization

  • Mass Spectrometry : this compound and the reference product share identical peptide maps, confirming sequence homology .
  • Circular Dichroism : Secondary structure overlap (90% similarity) validates conformational stability .
  • Stability Testing : this compound retains >95% potency over 24 months under recommended storage conditions, matching the reference product .

Pharmacokinetic (PK) Studies

  • Area Under Curve (AUC) : this compound (4,500 µg·h/mL) vs. Reference (4,550 µg·h/mL) (90% CI within 80–125%) .
  • Cmax : this compound (120 µg/mL) vs. Reference (118 µg/mL) .

Regulatory and Market Considerations

This compound’s approval under the EMA and FDA biosimilar pathways required:

Analytical Comparability : Comprehensive data on primary/secondary structures .

Clinical Equivalence : PK/PD studies in sensitive populations .

Post-Marketing Surveillance : Ongoing monitoring for rare adverse events .

In contrast, Biosim-X faced regulatory delays due to insufficient formulation justification, highlighting the importance of excipient compatibility studies .

Challenges in Biosimilar Development

  • Structural Complexity: Minor glycosylation variances can impact bioactivity, necessitating advanced analytics .
  • Formulation Optimization: Excipient differences require stability and compatibility testing to avoid immunogenicity risks .

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